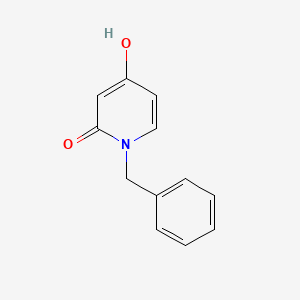

1-benzyl-4-hydroxypyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-benzyl-4-hydroxypyridin-2-one |

InChI |

InChI=1S/C12H11NO2/c14-11-6-7-13(12(15)8-11)9-10-4-2-1-3-5-10/h1-8,14H,9H2 |

InChI Key |

BWJTWAQPNGXYEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=CC2=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 1 Benzyl 4 Hydroxypyridin 2 1h One

Functionalization at Ring Positions (e.g., C3, C5, C6)

The pyridinone ring of 1-benzyl-4-hydroxypyridin-2(1H)-one possesses several positions (C3, C5, and C6) that are amenable to functionalization. The inherent electronic properties of the pyridine (B92270) ring, which is generally electron-deficient, are modulated by the presence of the hydroxyl and carbonyl groups. uoanbar.edu.iq This leads to a nuanced reactivity profile where both electrophilic and nucleophilic attacks are possible at different positions.

The low reactivity of pyridine towards electrophilic substitution is due to the electron-withdrawing effect of the nitrogen atom and its protonation in acidic media, which further deactivates the ring. uoanbar.edu.iq However, the presence of strongly electron-donating substituents can facilitate such reactions. uoanbar.edu.iq Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq In the case of this compound, the C3 and C5 positions are key targets for introducing new functionalities.

Research on related 2-pyridone systems has shown that nucleophilic addition can occur at the C4 and C6 positions, with the regioselectivity being influenced by the substituents present on the ring. acs.org For instance, in certain N-substituted 2-pyridones, the addition of organometallic reagents can lead to either C4 or C6 functionalized products. acs.org

The substituents on both the pyridinone ring and the N-benzyl group can significantly influence the reactivity of this compound. Mechanistic studies on related systems have provided insights into these effects.

For the N-benzyl group, the nature of the substituents on the phenyl ring can alter the electronic properties of the entire molecule. Studies on the fragmentation of 4-nitrobenzyl carbamates have demonstrated that electron-donating substituents on the benzyl (B1604629) ring can accelerate reaction rates. nih.govacs.org This is attributed to the stabilization of any developing positive charge on the benzylic carbon during the reaction. nih.govacs.org This principle can be extrapolated to predict the influence of substituents on reactions involving the N-benzyl group of the target molecule.

On the pyridinone ring itself, substituents can have a profound impact on reactivity. In a series of NNN pincer-type ligands with a substituted pyridine core, it was found that the electronic nature of the substituent at the 4-position influences the HOMO-LUMO gap of the molecule. nih.gov For example, an -OBn (benzyloxy) group was found to have electronic effects that were more similar to electron-withdrawing groups than electron-donating ones in that specific system. nih.gov Furthermore, the interplay between inductive and resonance effects of substituents, such as a chloro group, can lead to complex reactivity patterns. nih.gov The acidity of the pyridinone ring can also be affected by substituents, as seen in 3-hydroxypyridine (B118123) derivatives where deprotonation of the hydroxyl group increases the electron density on the ring. researchgate.net

The functionalization of the this compound scaffold is a key strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. By systematically modifying the substituents at various positions, researchers can probe the interactions of these molecules with biological targets and optimize their desired activities. researchgate.net

Several studies on related hydroxypyridinone derivatives highlight the importance of SAR. For instance, in a series of pyridin-2(1H)-one derivatives evaluated as urease inhibitors, it was found that electron-releasing groups were important for modulating biological activity. researchgate.net In another study on 3-hydroxypyridin-4-one derivatives as tyrosinase inhibitors, the position and nature of substituents on a benzylidene hydrazide moiety were found to be critical for activity. nih.gov Specifically, compounds with an N-1 benzyl derivative have shown activity against certain enzymes. nih.gov

The synthesis of these derivatives often involves multi-step sequences. For example, 3-hydroxypyridin-4-one benzyl hydrazide derivatives have been synthesized in four steps starting from maltol. nih.gov The general approach for creating diversity in such scaffolds often involves the initial synthesis of a core structure followed by the introduction of various substituents. nih.gov

Table 1: Examples of SAR studies on hydroxypyridinone derivatives

| Compound Class | Biological Target | Key SAR Findings | Reference |

| Pyridin-2(1H)-ones | Urease | Electron-releasing groups enhance activity. | researchgate.net |

| 3-Hydroxypyridin-4-one benzyl hydrazides | Tyrosinase | Substituent position on the benzylidene moiety is crucial. | nih.gov |

| THOPO derivatives | HDAC6 and HDAC8 | N-1 benzyl derivative showed enhanced activity. | nih.gov |

Complexation Chemistry of the 4-Hydroxypyridin-2(1H)-one Moiety

The 4-hydroxy-2(1H)-one functionality imparts significant metal-chelating properties to the molecule. Hydroxypyridinones (HOPOs) are well-known for their ability to form stable complexes with a variety of metal ions, particularly hard Lewis acids. kcl.ac.uk The deprotonated hydroxyl group and the carbonyl oxygen act as a bidentate O,O-donor set, forming a five-membered chelate ring with the metal ion. nih.govrsc.org This chelating ability is central to many of their biological and therapeutic applications. nih.gov

The coordination chemistry of hydroxypyridinones has been extensively studied with various metal ions, most notably iron(III).

Fe(III): 3-Hydroxypyridin-4-ones, which are structurally related to the 4-hydroxy-2-pyridinone core, are potent iron chelators and form stable 3:1 complexes with Fe(III). nih.gov The high affinity and selectivity for Fe(III) have led to the development of hydroxypyridinone-based drugs for the treatment of iron overload diseases. rsc.org The pFe³⁺ value, which is a measure of the iron chelating efficiency at physiological pH, is significantly high for many hydroxypyridinone derivatives. rsc.orgresearchgate.netulisboa.pt

Eu(III): The luminescence of lanthanide ions like Europium(III) can be enhanced by coordination to organic ligands that act as antennas, absorbing light and transferring the energy to the metal center. While specific studies on this compound are not available, related 1-hydroxy-2-pyridinone-based ligands have been shown to form stable octadentate complexes with Eu(III), leading to improved photophysical properties.

Ag(I): While there is a lack of specific studies on the complexation of this compound with silver(I), the general affinity of heterocyclic compounds containing nitrogen and oxygen donors for silver ions suggests that complexation is possible. Silver complexes with other pyridine-based ligands, such as those containing thiosemicarbazone moieties, have been synthesized and studied for their biological activity. nih.gov N-heterocyclic carbene (NHC) silver complexes have also been investigated as antimicrobial agents. nih.gov

The design of hydroxypyridinone-based ligands for enhanced metal chelation follows several key principles. The goal is often to increase the affinity and selectivity for a target metal ion.

One common strategy is to increase the denticity of the ligand. By tethering multiple hydroxypyridinone units to a scaffold, polydentate ligands (e.g., hexadentate) can be created. kcl.ac.uk These ligands can saturate the coordination sphere of an octahedral metal ion like Fe(III) with a single molecule, leading to a significant increase in the stability of the metal complex due to the chelate effect. kcl.ac.uk

The nature and position of substituents on the pyridinone ring can also be tuned to modulate the chelating properties. For example, the introduction of a hydroxyl group at the 5-position of a 2-(hydroxymethyl)pyridin-4(1H)-one was shown to increase the pFe³⁺ value compared to the clinical iron chelator deferiprone. rsc.orgresearchgate.netulisboa.pt This enhancement was attributed to a tautomeric change to a catechol-like form and a lower protonation constant of the hydroxyl group. rsc.orgresearchgate.netulisboa.pt

Furthermore, modifying the lipophilicity of the ligand through the introduction of appropriate substituents is another important design consideration, as it can affect the ligand's ability to cross cell membranes and reach its target. rsc.org

Cycloaddition Reactions Involving the Pyridinone Ring (e.g., Diels-Alder)

The pyridinone ring, with its conjugated diene system, has the potential to participate in cycloaddition reactions, most notably the Diels-Alder reaction. jst.go.jp This [4+2] cycloaddition is a powerful tool in organic synthesis for the construction of six-membered rings. jst.go.jp

2(1H)-Pyridones can act as dienes in Diels-Alder reactions with various dienophiles. jst.go.jpresearchgate.net These reactions can lead to the formation of complex bicyclic structures, such as isoquinuclidine derivatives. jst.go.jpresearchgate.net The reactivity of the pyridone in these reactions can be influenced by substituents on the ring and the nitrogen atom. For example, 2-pyridones with electron-withdrawing groups can also act as dienophiles. jst.go.jp

While 2-pyrones are known to be somewhat reluctant dienes due to their aromatic character, their Diels-Alder reactions can be promoted under certain conditions, such as high pressure or with the use of catalysts. nih.govresearchgate.net The stereoselectivity of these reactions can often be controlled, providing access to specific stereoisomers. acs.orgresearchgate.net N-acyl-5-vinyl-2,3-dihydro-4-pyridones have also been shown to undergo Diels-Alder reactions to form octahydroquinoline derivatives. acs.org

Although there are no specific reports on the Diels-Alder reaction of this compound, the general reactivity of the 2-pyridone core suggests that it could potentially undergo such transformations, providing a route to novel polycyclic structures.

Spectroscopic and Structural Elucidation of 1 Benzyl 4 Hydroxypyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 1-benzyl-4-hydroxypyridin-2(1H)-one, both ¹H and ¹³C NMR have been instrumental in confirming its molecular structure.

¹H NMR Spectral Analysis for Proton Environments

The proton NMR spectrum of this compound provides detailed information about the different types of protons present in the molecule and their connectivity. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). docbrown.info

Key Proton Signals:

Benzyl (B1604629) Group: The protons of the benzyl group give rise to distinct signals. The methylene (B1212753) protons (-CH₂-) typically appear as a singlet, while the aromatic protons of the phenyl ring produce a multiplet pattern in the aromatic region of the spectrum.

Pyridinone Ring: The protons on the pyridinone ring exhibit characteristic chemical shifts that are influenced by the electron-withdrawing and donating effects of the substituents.

Hydroxyl Group: The hydroxyl proton (-OH) signal can be broad and its position may vary depending on the solvent and concentration, due to hydrogen bonding.

A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related compound, 1-benzyl-4-piperidone, shows the benzyl protons in a particular range, which can be used for comparative analysis. chemicalbook.com Similarly, the spectrum of 4-hydroxypyridine (B47283) provides insight into the signals expected from the pyridinone core. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzyl -CH₂- | 4.5 - 5.5 | Singlet |

| Benzyl Aromatic | 7.2 - 7.5 | Multiplet |

| Pyridinone Ring | 6.0 - 7.0 | Varies |

| Hydroxyl -OH | Variable | Broad Singlet |

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Key Carbon Signals:

Carbonyl Carbon: The carbonyl carbon (C=O) of the pyridinone ring is typically found at a high chemical shift, in the range of 160-180 ppm.

Benzyl Group Carbons: The methylene carbon (-CH₂-) of the benzyl group and the aromatic carbons of the phenyl ring have characteristic chemical shifts.

Pyridinone Ring Carbons: The carbons of the pyridinone ring appear at various chemical shifts, influenced by the attached functional groups.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Pyridinone Ring (C-OH) | 140 - 160 |

| Benzyl Aromatic | 125 - 140 |

| Pyridinone Ring | 100 - 120 |

| Benzyl -CH₂- | 50 - 60 |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edulibretexts.org The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

Key Vibrational Modes:

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadening is a result of intermolecular hydrogen bonding.

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the pyridinone ring is typically observed around 1640-1680 cm⁻¹.

C=C and C-N Stretches: The stretching vibrations of the C=C bonds in the aromatic and pyridinone rings, as well as the C-N bonds, give rise to absorptions in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl methylene group appear just below 3000 cm⁻¹.

The specific positions and intensities of these bands provide a molecular fingerprint that aids in the structural confirmation of the compound.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1640 - 1680 (strong) |

| Aromatic/Pyridinone Ring | C=C Stretch | 1400 - 1600 |

| Benzyl Methylene | C-H Stretch | 2850 - 3000 |

| Aromatic Benzyl | C-H Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π-π* and n-π* electronic transitions within the conjugated pyridinone and benzene (B151609) rings.

The spectrum of the parent compound, 2(1H)-pyridinone, shows absorption maxima that can be used as a reference for understanding the electronic properties of its derivatives. nist.gov The presence of the benzyl and hydroxyl groups on the pyridinone ring will influence the position and intensity of these absorption bands.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 300 |

| n → π | 300 - 400 |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure

Single Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain detailed information about its molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

This technique provides definitive proof of the molecular structure and can reveal details about hydrogen bonding networks and crystal packing, which are crucial for understanding the physical properties of the compound. mdpi.comnih.gov While a specific crystal structure for this exact compound is not detailed in the provided search results, the methodology is standard for such characterizations. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. It measures the mass-to-charge ratio of ions with very high precision, allowing for the unambiguous determination of the molecular formula.

For this compound, HRMS would be used to confirm its molecular formula of C₁₂H₁₁NO₂. The experimentally measured exact mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the proposed structure. This technique is often used in conjunction with other spectroscopic methods to provide a complete and unequivocal structural elucidation.

Computational and Theoretical Investigations of 1 Benzyl 4 Hydroxypyridin 2 1h One

Quantum Chemical Methods

Quantum chemical methods are instrumental in understanding the fundamental properties of 1-benzyl-4-hydroxypyridin-2(1H)-one. These computational approaches allow for the detailed analysis of its electronic structure and the prediction of its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. DFT calculations provide valuable information about the geometry, stability, and reactivity of this compound. By determining the electron density, researchers can predict various chemical properties and understand the distribution of electrons within the molecule. These calculations are crucial for predicting the most stable arrangement of atoms in the molecule, known as the optimized geometry. Furthermore, DFT can be used to calculate reaction energies and activation barriers, offering insights into the compound's potential chemical transformations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectra

To understand how this compound interacts with light, scientists employ Time-Dependent Density Functional Theory (TD-DFT). This method is an extension of DFT that allows for the calculation of excited state properties. By simulating the response of the molecule to time-dependent electromagnetic fields, TD-DFT can predict electronic absorption spectra, which correspond to the wavelengths of light the molecule absorbs. This information is critical for understanding the compound's photophysical properties and its potential applications in areas such as photochemistry and materials science. The calculated spectra can be compared with experimental data to validate the theoretical models.

Analysis of Frontier Molecular Orbitals (FMO) and Charge Transfer Characteristics

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's chemical stability and reactivity. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. Furthermore, the nature of electronic transitions, often from the HOMO to the LUMO, can be characterized, providing insights into intramolecular charge transfer phenomena.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO | Relates to the chemical reactivity and kinetic stability of the molecule. |

Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex many-electron wavefunction into a simplified Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This analysis allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugation and intramolecular charge transfer. By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis can reveal the stabilizing effects of these interactions and provide a deeper understanding of the molecule's electronic structure and bonding characteristics.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational landscape of this compound.

Tautomeric Equilibrium Studies of the 4-Hydroxypyridin-2(1H)-one Scaffold

Prototropic tautomerism, the migration of a proton between two or more sites on a molecule, is a fundamental characteristic of hydroxypyridines. The 4-hydroxypyridin-2(1H)-one scaffold exists in a dynamic equilibrium between its keto (pyridinone) and enol (hydroxypyridine) forms. This equilibrium is not static; it is highly sensitive to the electronic nature of substituents and the polarity of the surrounding solvent. nih.govnih.gov

Computational studies on related heterocyclic systems, such as 2-hydroxypyridine (B17775) and 4-hydroxypyrimidine (B43898), have shown that the relative stability of the tautomers can be precisely controlled and interpreted. nih.gov Factors like aromaticity, intramolecular hydrogen bonding, and electronic delocalization are key determinants of the tautomeric preference in the gas phase. nih.gov For instance, the introduction of a nitrogen atom into the 2-hydroxypyridine ring to form 4-hydroxypyrimidine shifts the equilibrium significantly toward the keto form. nih.gov

For the 4-hydroxypyridin-2(1H)-one scaffold, two primary tautomers are considered: the 4-hydroxy-2-pyridone form and the 2,4-dihydroxypyridine (B17372) form. The presence of the N-benzyl group on this compound is expected to influence this equilibrium. The benzyl (B1604629) group, being electron-donating, can affect the electron density distribution within the pyridinone ring, thereby altering the relative stability of the tautomers. Theoretical calculations are essential to quantify these subtle energetic differences and predict the predominant tautomeric form under various conditions, which is critical as different tautomers can exhibit distinct biological activities and receptor binding affinities.

Influence of Solvation on Molecular Properties

The solvent environment plays a critical role in modulating the structural and electronic properties of molecules, including the tautomeric equilibrium of pyridinones. Generally, polar solvents tend to stabilize the more polar tautomer. For the 2-hydroxypyridine/2-pyridone system, the pyridone (keto) form has a larger dipole moment and is therefore favored in polar solvents like water, while both tautomers can coexist in comparable amounts in nonpolar solvents.

A detailed computational study on the closely related compound, 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one (BHM), using Density Functional Theory (DFT) at the B3LYP-GD3BJ/6-311++G(d,p) level, provides direct insight into solvation effects. The investigation across four different solvents revealed significant changes in the molecule's electronic properties.

The reactivity of BHM, as indicated by the HOMO-LUMO energy gap, was found to be highest in chloroform, a solvent of moderate polarity, compared to more polar solvents like ethanol (B145695) and water, or the less polar acetone. This suggests that the solvent can fine-tune the electronic structure and potential reactivity of the compound. Although significant solvatochromism (change in color with solvent polarity) was not observed experimentally for BHM, theoretical calculations of vibrational frequencies in different solvents showed shifts, confirming the influence of the solvent on the molecule's vibrational modes. These findings underscore the necessity of considering the specific solvent environment in computational models to accurately predict the behavior of this compound in a biological medium.

Prediction of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a crucial physicochemical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and ability to interact with biological targets. Computational methods have become invaluable for predicting pKa values, offering a rapid alternative to experimental measurements.

For hydroxypyridinone-based chelators, advanced computational techniques like ab initio molecular dynamics (AIMD) combined with thermodynamic integration have proven highly accurate. A study on a series of 3-hydroxypyridin-4-one (HPO) iron chelators demonstrated that this dynamics-based approach, which explicitly treats solvent molecules at the quantum level, yielded an average error of only ~0.3 pKa units compared to experimental values. nih.gov In contrast, more common static quantum mechanical calculations resulted in larger errors, highlighting the importance of accounting for the dynamic nature of the solvent. nih.gov

These studies revealed that the trend in pKa values correlates with the strength of the hydrogen bond between the hydroxyl proton and the surrounding water molecules. nih.gov For this compound, the pKa of the 4-hydroxy group would be of primary interest. Based on related structures, it is expected to be in the acidic to neutral range. Computational prediction for this specific molecule would involve calculating the free energy change of deprotonation in an explicit water model, providing a quantitative estimate of its ionization behavior in a physiological environment.

In Silico Ligand-Target Interaction Studies

To understand the therapeutic potential of this compound, it is essential to investigate its interactions with specific biological protein targets. In silico methods such as molecular docking, molecular dynamics, and pharmacophore modeling are instrumental in this regard.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method helps to elucidate the binding mode and estimate the strength of the interaction, typically in the form of a scoring function or binding energy.

The pyridinone core is a known "privileged scaffold," capable of forming key hydrogen bond interactions with the hinge region of many protein kinases. frontiersin.orgnih.gov For derivatives of this compound, docking studies would likely reveal hydrogen bonds involving the pyridinone carbonyl oxygen and the 4-hydroxy group. The N-benzyl substituent would typically explore hydrophobic pockets within the binding site, contributing to binding affinity through van der Waals and π-π stacking interactions.

A docking study on the analogous compound 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one (BHM) against leukemic protein targets demonstrated its potential as an anticancer agent. These simulations provide a template for how the this compound scaffold might interact with similar protein targets, guiding the selection of proteins for further experimental validation.

| Target Protein Domain | Native Ligand | Docking Score (kcal/mol) |

| Coagulation Factor Protease | Unknown | > Native Ligand Affinity |

| Acetylcholinesterase (AChE) | Tacrine | - |

| Butyrylcholinesterase (BuChE) | Tacrine | - |

| Histone Deacetylase 2 (HDAC2) | - | - |

Molecular Dynamics Simulations for Binding Stability and Conformation

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govyoutube.com By simulating the movements of atoms over time, MD can assess the stability of a docked pose, reveal important conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energies. nih.govnih.gov

An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. youtube.com The analysis of the simulation trajectory can confirm whether the key interactions predicted by docking, such as hydrogen bonds, are maintained over time. nih.gov It can also identify the role of water molecules in mediating interactions at the binding interface and reveal the flexibility of different parts of the ligand, such as the benzyl group, within the binding pocket. youtube.com Such simulations are crucial for validating docking results and ensuring that the predicted binding mode is stable and physically reasonable. nih.gov

Development of Pharmacophore Models

A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological activity. dovepress.comfiveable.me These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. fiveable.me

Pharmacophore models are often generated based on a set of known active molecules. For the this compound series, a model could be developed using several analogues with varying substituents and known biological activities against a particular target. nih.gov The resulting model would highlight the crucial features for activity. For example, a typical pharmacophore for a kinase inhibitor based on this scaffold might include:

A hydrogen bond acceptor (the C2-carbonyl oxygen).

A hydrogen bond donor (the 4-hydroxy group).

A hydrophobic/aromatic feature (the N-benzyl group).

This validated pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds, identifying novel molecules that possess the required features and are therefore likely to be active. dovepress.com This rational, feature-based approach significantly streamlines the search for new and potent drug candidates. frontiersin.orgfiveable.me

Structure Activity Relationship Sar Studies and Biological Activity Mechanisms in Vitro and in Silico

General Principles of Pyridinone SAR and N1-Substitution Effects

The 4-hydroxy-2-pyridinone core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities. researchgate.netnih.gov The structure-activity relationship (SAR) of this class of compounds is significantly influenced by the nature and position of various substituents on the pyridinone ring. The versatile structure can be readily modified to optimize pharmacological properties. nih.gov

Mechanistic Investigations of Enzyme Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis by catalyzing the hydroxylation of L-tyrosine and the subsequent oxidation of L-DOPA to dopaquinone. nih.govnih.gov The 4-hydroxypyridin-2(1H)-one scaffold is a well-established inhibitor of tyrosinase, primarily due to its ability to chelate the copper ions in the enzyme's active site. nih.govnih.gov

The inhibitory mechanism involves the pyridinone molecule acting as a substrate mimic, competing with the natural substrates (like L-DOPA) for binding to the active site. nih.gov The structural similarity of the hydroxypyridinone core to the phenolic group of tyrosine facilitates this competitive inhibition. nih.gov Kinetic studies on 3-hydroxypyridine-4-one derivatives have confirmed a competitive mode of inhibition. nih.gov The binding is driven by the chelation of the two copper ions by the hydroxyl and keto groups of the pyridinone ring. Molecular docking studies have visualized this interaction, showing the inhibitor positioned within the enzyme's active site, forming a stable complex. nih.gov

The substituents on the pyridinone ring modulate the inhibitory potency. While alkyl substitution at the 2-position of the 3-hydroxypyridine-4-one ring was found to minimize interaction with tyrosinase, other modifications have been shown to enhance it. nih.gov For instance, the hybridization of a 3-hydroxypyridine-4-one scaffold with a benzyl (B1604629) hydrazide group yielded compounds with potent anti-tyrosinase activity. nih.gov The benzyl group of 1-benzyl-4-hydroxypyridin-2(1H)-one can further contribute to binding affinity through hydrophobic or pi-stacking interactions with amino acid residues in the active site pocket.

Table 1: Tyrosinase Inhibition by Pyridinone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative Example | Inhibition Type | IC₅₀ (µM) | Key Structural Feature for Inhibition |

|---|---|---|---|---|

| 3-Hydroxypyridine-4-one Benzyl Hydrazides | Compound 6i | Competitive | 25.29 nih.gov | Hybrid scaffold, phenolic group nih.gov |

| Hydroxypyridinone Oxime Ethers | Compound IV | Not Specified | 1.60 nih.gov | Oxime ether moiety nih.gov |

Alpha-amylase is a key enzyme in carbohydrate digestion, breaking down polysaccharides like starch into smaller sugars. researchgate.netrsc.org Inhibiting this enzyme can help control postprandial hyperglycemia, making it a target for managing diabetes mellitus. researchgate.netrsc.org Derivatives of 4-hydroxypyridin-2(1H)-one have been identified as inhibitors of α-amylase. researchgate.netresearchgate.net

In a study of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives, compounds showed moderate in vitro α-amylase inhibition. researchgate.net Kinetic studies of the most active compound from this series revealed an uncompetitive mode of inhibition. researchgate.net An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This suggests that the inhibitor binds to a site on the α-amylase enzyme that only becomes available after the starch substrate has bound. This allosteric binding then prevents the catalytic conversion of the substrate into product. In contrast, other studies on different inhibitor scaffolds have reported competitive inhibition of α-amylase. researchgate.net

The SAR for α-amylase inhibition by these compounds indicates that the nature of the acyl group at the C5 position and other substitutions on the ring system are important for activity. researchgate.net Molecular docking studies can further elucidate the binding interactions responsible for inhibition, comparing them to known inhibitors like acarbose. rsc.orgrsc.org

Table 2: Alpha-Amylase Inhibition Data for 4-Hydroxypyridin-2(1H)-one Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Inhibition Type | IC₅₀ (mM) |

|---|---|---|

| 4c | Uncompetitive researchgate.net | 5.48 researchgate.net |

| Other derivatives | Not Specified | 5.48 - 9.31 researchgate.net |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. nih.govnih.gov As dysregulation of HDAC activity is linked to cancer, HDAC inhibitors have emerged as important therapeutic agents. nih.govelsevierpure.com Pyridone-based compounds have been designed as novel HDAC inhibitors. nih.govresearchgate.net

The typical pharmacophore for an HDAC inhibitor consists of three parts: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic site. In pyridone-based HDAC inhibitors, the pyridone ring serves as a core structure, often part of the linker. nih.govresearchgate.net A common ZBG is a hydroxamic acid moiety. nih.govrsc.org

The specificity of these inhibitors for different HDAC isoforms is a key aspect of their development. Studies on a series of pyridone-based HDAC inhibitors showed highly selective inhibition of class I (HDAC1) and class II (HDAC6) enzymes. nih.govelsevierpure.com The design, including a long alkyl linker and bulky hydrophobic cap groups, was shown through docking studies to influence the in vitro activities and selectivity profile. nih.govelsevierpure.com The N1-substituent of the pyridone ring, such as a benzyl group, can function as part of the cap group or influence its orientation, thereby affecting the potency and isoform selectivity of the inhibitor.

Table 3: HDAC Inhibition Profile of a Pyridone-Based Inhibitor This table is interactive. You can sort and filter the data.

| Compound | Target HDACs | Overall HDAC Inhibition IC₅₀ (µM) | Key Structural Features |

|---|

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, a critical step in many signal transduction pathways. nih.gov Constitutively active tyrosine kinases are often associated with the development of cancer, making them a prime target for inhibitor drugs. nih.govresearchgate.net The Met receptor tyrosine kinase and its ligand, HGF, are implicated in tumor progression and resistance to therapy. researchgate.net

While specific studies on this compound as a tyrosine kinase inhibitor are not detailed in the provided results, related heterocyclic scaffolds are known to possess this activity. The general mechanism for tyrosine kinase inhibitors (TKIs) involves binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrates and thus blocking downstream signaling. researchgate.net

Pyridone-containing structures have been incorporated into potent kinase inhibitors. For example, a novel and highly selective Met TKI was derived from an imidazopyridazine scaffold, which acts as a hinge-binder in the kinase domain. researchgate.net Docking studies of quinolin-2-one derivatives, which share structural similarities with pyridinones, showed that they exhibit affinity for the EGFR tyrosine kinase active site, forming hydrogen bonds with key amino acid residues. researchgate.net The N1-substituent, such as a phenyl or methyl group, and other substitutions on the ring system were crucial for activity, with a bromo-substituted phenyl derivative showing high cytotoxicity. researchgate.net The benzyl group in this compound could similarly occupy the hydrophobic regions of a kinase ATP-binding site, contributing to inhibitory activity.

The influenza virus polymerase acidic (PA) protein contains an endonuclease domain at its N-terminus (PA-N) which is essential for viral replication. dntb.gov.uanih.gov This domain performs "cap-snatching," where it cleaves host pre-mRNAs to generate capped primers for the transcription of viral mRNAs. nih.govresearchgate.net Inhibiting the PA endonuclease is a validated strategy for developing anti-influenza drugs. nih.gov

Small molecules, including those with pyridone-like structures, have been investigated as PA endonuclease inhibitors. The mechanism of these inhibitors involves binding to the catalytic site of the PA endonuclease, which contains divalent metal ions (typically Mn²⁺ or Mg²⁺) required for its activity. The inhibitors chelate these metal ions, preventing the enzyme from cleaving host mRNA.

Drug resistance can emerge through mutations in the PA protein, such as the I38T substitution, which can reduce the effectiveness of inhibitors like Baloxavir acid by disturbing hydrophobic interactions. nih.gov Therefore, developing new inhibitors that are effective against both the wild-type and mutant forms of the PA endonuclease is an important goal. nih.gov While direct studies on this compound were not found, its inherent metal-chelating properties, conferred by the 4-hydroxy-2-one functionality, make it a plausible candidate scaffold for designing novel PA endonuclease inhibitors.

Ribonucleotide Reductase and Isocitrate Dehydrogenase Modulation

While direct evidence of this compound modulating ribonucleotide reductase is not extensively documented, the broader class of pyridin-2-one derivatives has been investigated for its inhibitory effects on other key enzymes in cellular metabolism. Notably, a series of pyrid-2-one derivatives have been identified as potent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). nih.govgoogle.com Neomorphic mutations in IDH1 are implicated in various cancers, making it a crucial therapeutic target. A medicinal chemistry campaign focusing on a 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione screening hit led to the development of potent pyrid-2-one mIDH1 inhibitors. nih.gov Systematic SAR studies revealed that specific substitutions on the pyridone ring are critical for inhibitory activity.

Catechol O-Methyl Transferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamine neurotransmitters. Its inhibition is a therapeutic strategy for managing central nervous system disorders like Parkinson's disease. nih.gov The 1-hydroxy-2(1H)-pyridinone scaffold has been explored as a bioisostere for the nitrocatechol group present in known COMT inhibitors like tolcapone. nih.gov Researchers have designed and synthesized analogs where the nitrocatechol moiety is replaced by a 1-hydroxy-2(1H)-pyridinone group. nih.gov In silico modeling studies of these compounds have shown their potential to inhibit COMT, suggesting that the this compound core could serve as a foundational structure for developing novel COMT inhibitors. nih.gov These compounds are designed to chelate the magnesium ion in the active site of the enzyme, a mechanism central to the inhibitory action of many COMT inhibitors.

Elucidation of Antiviral Mechanisms

The antiviral properties of this compound derivatives have been a significant area of investigation, with promising results against challenging viruses like HIV-1 and Hepatitis B.

HIV-1 Reverse Transcriptase Inhibition

Several 4-benzyl pyridinone analogs have demonstrated potent and selective inhibitory activity against HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. nih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Biological studies have revealed that certain 4-benzylpyridinones can inhibit the replication of HIV-1 in CEM-SS cells with IC50 values in the nanomolar range (0.2 to 6 nM). nih.gov Biochemical assays confirmed that these compounds strongly inhibit the activity of recombinant HIV-1 RT. nih.gov Furthermore, some derivatives have shown efficacy against NNRTI-resistant viral strains, such as those resistant to nevirapine. nih.gov The benzyl group at the 4-position of the pyridinone ring appears to be a key structural feature for this potent anti-HIV activity.

Hepatitis B Virus (HBV) DNA Replication Inhibition

The replication of Hepatitis B virus (HBV) DNA is a complex process that offers several targets for antiviral intervention. mdpi.com The viral ribonuclease H (RNase H) is one such promising, yet underexploited, therapeutic target. nih.gov Inhibition of HBV RNase H disrupts the viral replication cycle. Recent research has identified the 1,6-dihydroxy-pyridin-2-one (HPD) moiety as a privileged scaffold for inhibiting HBV RNase H. nih.gov It is believed that these compounds exert their inhibitory effect by chelating the catalytic Mg2+ ions in the active site of the enzyme. nih.gov While direct studies on this compound are limited, the established activity of the closely related HPD scaffold suggests a potential mechanism for inhibiting HBV DNA replication.

Antimicrobial and Antioxidant Activity Mechanisms

Beyond their antiviral and enzyme-modulating activities, derivatives of 4-hydroxypyridin-2(1H)-one have also been recognized for their potential as antimicrobial agents.

Antibacterial and Antifungal Mechanisms

The 4-hydroxy-2-pyridone core is a feature of various natural and synthetic compounds with diverse biological activities, including antibacterial and antifungal properties. researchgate.net This class of compounds has shown promise against a range of microbial pathogens.

Antibacterial Activity: Derivatives of 4-hydroxy-2-pyridone have been investigated as potential agents against bacterial infections, particularly those forming biofilms, which are notoriously difficult to treat. nih.gov Some 4-pyridinone derivatives have been identified as promising antibacterial agents against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.net Conjugates of 3-hydroxy-pyridin-4(1H)-ones with ciprofloxacin (B1669076) have been designed and synthesized, demonstrating dual antibacterial and antibiofilm activity against Pseudomonas aeruginosa. acs.org These conjugates were found to interfere with bacterial iron uptake, a crucial process for bacterial survival and virulence. acs.org

Antifungal Activity: The 4-hydroxypyridin-2(1H)-one scaffold is also present in compounds with notable antifungal properties. researchgate.net For instance, the derivative 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) was identified as having significant antifungal activity against Candida albicans, including strains resistant to fluconazole (B54011) and caspofungin. nih.govnih.gov The mechanism of action is believed to be fungicidal, leading to a rapid reduction in fungal viability. nih.gov These compounds have also been shown to inhibit biofilm formation, a key virulence factor for C. albicans. nih.gov

Free Radical Scavenging and Antioxidant Pathways

Hydroxypyridinone derivatives are noted for their capacity to act as antioxidants through various mechanisms, primarily by scavenging free radicals. This activity is crucial in mitigating oxidative stress, a pathological condition implicated in numerous diseases. The antioxidant potential of the hydroxypyridinone core stems from its electronic structure.

The primary mechanism for radical scavenging is attributed to the ability of the hydroxyl group on the pyridinone ring to donate a hydrogen atom to a free radical, thereby neutralizing it. This process is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.gov The DPPH molecule is a stable free radical which shows a distinct color; upon accepting a hydrogen atom from an antioxidant, it becomes a non-radical molecule with a corresponding loss of color, allowing for spectrophotometric quantification of scavenging activity. wikipedia.org

Studies on various hydroxypyridinone derivatives have demonstrated their efficacy in this assay. For instance, a series of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions showed significant DPPH radical scavenging activity, with EC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) ranging from 0.039 to 0.389 mM. nih.gov Similarly, novel synthesized 5-hydroxypyridin-4-one derivatives also exhibited potent antioxidant effects in the DPPH assay. nih.gov The tautomeric nature of the hydroxypyridinone ring results in a catechol-like electronic behavior, which enhances its radical scavenging properties. nih.gov

The introduction of a benzyl group at the N1 position, as in this compound, can modulate this antioxidant activity. While specific data for this exact compound is not detailed in the reviewed literature, structure-activity relationship studies on related N-substituted compounds indicate that such modifications can influence electronic properties and steric factors, which are critical for antioxidant action. For example, in a study of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, the nature of the substituents on the aryl rings significantly impacted their interaction with DPPH radicals. nih.govresearchgate.net

The antioxidant pathway for hydroxypyridinones is not limited to direct radical scavenging. By chelating redox-active metal ions, particularly iron, they can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. This dual-action capability—direct radical scavenging and preventative antioxidant action through metal chelation—makes hydroxypyridinones potent antioxidant compounds.

Table 1: Antioxidant Activity of Related Hydroxypyridinone Derivatives This table presents data for related compounds to illustrate the antioxidant potential of the hydroxypyridinone scaffold.

| Compound Class | Assay | Measured Activity (EC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| 3-Hydroxypyridin-4-one benzyl-hydrazide derivatives | DPPH Radical Scavenging | EC₅₀: 0.039 - 0.389 mM | nih.gov |

| N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides | DPPH Radical Scavenging | 57% - 81% inhibition after 20 min | nih.govresearchgate.net |

| 5-Hydroxypyridin-4-one derivatives | DPPH Radical Scavenging | Identified as effective scavengers | nih.gov |

Metal Chelation in Biological Systems

The ability to bind metal ions is a defining characteristic of hydroxypyridinones. This function is not only integral to their antioxidant mechanism but also has significant implications for treating diseases of metal overload and neurodegenerative disorders where metal dyshomeostasis is a key pathological feature.

Hydroxypyridinones are renowned for their high affinity and selectivity for Fe(III) ions. nih.gov The α-hydroxy-keto moiety within the pyridinone ring acts as a bidentate ligand, coordinating with iron in a 3:1 ligand-to-metal ratio to form stable, neutral complexes at physiological pH. nih.gov This neutrality is crucial as it allows the complexes to permeate cell membranes and facilitate the removal of excess iron from within cells. nih.gov

The effectiveness of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free Fe(III) concentration at standard conditions ([L]=10 µM, [Fe]=1 µM, pH 7.4). A higher pFe³⁺ value indicates a greater affinity for iron. For context, Deferiprone, a clinically approved 3-hydroxypyridin-4-one iron chelator, is used in the treatment of thalassemia. nih.govnih.gov Novel benzamide-hydroxypyridinone hybrids have been developed that exhibit excellent iron chelation, with pFe³⁺ values reported to be in the range of 18.13 to 19.39. nih.gov

The N1-substituent plays a critical role in determining the lipophilicity and, consequently, the biological fate of the chelator. By modifying this position, for instance with a benzyl group, the compound's ability to cross biological barriers like the blood-brain barrier can be tuned. This is particularly relevant for targeting iron accumulation in the brain, a hallmark of several neurodegenerative diseases. While the specific pFe³⁺ value for this compound is not available in the cited literature, the principles governing its parent scaffold strongly suggest it possesses significant iron-chelating capabilities.

Table 2: Iron Chelation Capacity of Related Hydroxypyridinone (HPO) Derivatives This table includes data for related compounds to demonstrate the iron-chelating efficacy of the HPO scaffold.

| Compound Class | Parameter | Reported Value | Reference |

|---|---|---|---|

| Benzamide-HPO hybrids | pFe³⁺ | 18.13 - 19.39 | nih.gov |

| 3-Hydroxypyridin-4-ones (General) | Chelation Ratio | Forms stable 3:1 (Ligand:Fe) complexes | nih.gov |

Neurodegenerative disorders such as Alzheimer's disease are characterized by the aggregation of specific proteins, like amyloid-beta (Aβ), and a dysregulation of metal ion homeostasis. nih.gov Elevated iron levels have been shown to promote the aggregation of Aβ peptides into the toxic plaques found in the brains of Alzheimer's patients. nih.gov

The therapeutic potential of this compound in this context is primarily inferred from its iron-chelating ability. By sequestering excess iron in the brain, hydroxypyridinone-based chelators can theoretically inhibit a key promoter of Aβ plaque formation. This represents an indirect interaction with the amyloid cascade. Research into multifunctional ligands for Alzheimer's disease has focused on combining iron chelation with other activities, such as inhibiting enzymes like monoamine oxidase B (MAO-B). nih.gov

While direct binding studies between this compound and amyloid proteins are not prominently featured in existing literature, the strategy of using iron chelators to modulate the neurotoxic effects of Aβ is a recognized therapeutic approach. nih.gov The benzyl group could potentially enhance the compound's ability to penetrate the blood-brain barrier, delivering the iron-chelating hydroxypyridinone core to the sites of amyloid pathology. Computational studies on related molecules suggest that the hydrophobic core of amyloid peptides can interact with hydrophobic parts of ligands, although specific, stable interactions are dependent on the precise chemical structures of both the peptide and the ligand. nih.gov

Q & A

Q. Key Methodological Steps :

- Alkylation : React 4-hydroxypyridin-2(1H)-one with benzyl bromide in DMF using K₂CO₃ as a base.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures.

- Yield Optimization : Monitoring via TLC/HPLC to isolate intermediates and minimize byproducts .

Advanced: How can computational methods resolve contradictions in the biological activity data of this compound derivatives?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from structural variations or assay conditions. Molecular docking and molecular dynamics (MD) simulations can identify binding interactions with targets like enzymes or receptors. For example, pyridinone derivatives have been docked against Trypanothione Reductase (anti-parasitic target) and phosphodiesterase B1 (anti-inflammatory target) to rationalize activity differences . MM/PBSA calculations further assess binding free energies, providing mechanistic insights .

Q. Methodological Framework :

- Target Selection : Prioritize proteins with known pyridinone interactions (e.g., kinases, oxidoreductases).

- Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein modeling.

- Validation : Compare computational predictions with in vitro IC₅₀ values to refine models .

Basic: What analytical techniques are essential for characterizing this compound?

Structural confirmation requires:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm) .

- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., [M+H]⁺ peaks matching theoretical values) .

- X-ray Crystallography : SHELXL/SHELXTL software for determining crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. Example Data (Analogous Compound) :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.30–7.50 (benzyl aromatic protons) | |

| HRMS (APCI) | [M+H]⁺: 307.12 (C₁₉H₁₈N₂O₂) |

Advanced: How can reaction intermediates be stabilized during the synthesis of this compound?

Intermediate instability (e.g., oxidation of hydroxyl groups) is a common challenge. Strategies include:

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl moieties during alkylation .

- Low-Temperature Reactions : Conduct sensitive steps (e.g., nitro reductions) at 0–5°C to prevent decomposition .

- In Situ Monitoring : ReactIR or LC-MS to detect transient intermediates and adjust conditions dynamically .

Case Study :

In the synthesis of 4-nitro-dihydropyrimidines, ZnCl₂-catalyzed one-pot reactions in toluene/n-heptane mixtures improved intermediate stability, yielding >70% purity post-recrystallization .

Basic: What are the key structural features influencing the biological activity of this compound?

- Hydroxyl Group : Essential for hydrogen bonding with biological targets (e.g., enzyme active sites).

- Benzyl Substituent : Enhances lipophilicity, improving membrane permeability .

- Pyridinone Core : Acts as a pharmacophore in antimicrobial and anticancer agents by chelating metal ions or inhibiting proteases .

Q. Structure-Activity Relationship (SAR) Insights :

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Hydroxy → 4-Methoxy | Reduced antibacterial activity (loss of H-bond donor) | |

| Benzyl → Cyclohexyl | Improved cytotoxicity (IC₅₀ = 1.2 μM vs. 5.8 μM) |

Advanced: How can high-throughput screening (HTS) pipelines integrate this compound derivatives?

HTS workflows for pyridinones involve:

- Library Design : Focus on substituents at positions 1 (benzyl) and 4 (hydroxyl) using combinatorial chemistry .

- Automated Synthesis : Microreactors or flow chemistry for rapid scale-up (e.g., 50–100 mg batches) .

- Biological Assays : Multiplexed testing against kinase panels or bacterial strains (e.g., S. aureus MIC determination) .

Q. Automation Tools :

- Liquid Handlers : Dispense nanoliter volumes for IC₅₀ determination.

- Robotic Crystallography : SHELXD/SHELXE for rapid structure determination .

Basic: What are the stability considerations for storing this compound?

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the hydroxyl group .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the pyridinone ring .

- Long-Term Stability : Lyophilization for aqueous solutions; purity >95% ensures minimal decomposition over 12 months .

Advanced: How do tautomeric forms of this compound affect its reactivity?

The keto-enol tautomerism of the pyridinone ring influences nucleophilic/electrophilic behavior. Computational studies (DFT calculations) show the enol form dominates in polar solvents, enhancing reactivity toward alkylation. In contrast, the keto form prevails in nonpolar media, favoring cycloaddition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.